molecular formula C14H19NO4 B8138437 Glycine, N-butyl-N-[(phenylmethoxy)carbonyl]- CAS No. 118988-08-2

Glycine, N-butyl-N-[(phenylmethoxy)carbonyl]-

Cat. No.: B8138437
CAS No.: 118988-08-2
M. Wt: 265.30 g/mol
InChI Key: RTZFKQORWVHODG-UHFFFAOYSA-N
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Description

Glycine, N-butyl-N-[(phenylmethoxy)carbonyl]- is an organic compound with the molecular formula C12H14N2O5. It is a derivative of glycine, where the amino group is substituted with a benzyloxycarbonyl group and a butyl group. This compound is often used in peptide synthesis and as a protecting group in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-butyl-N-[(phenylmethoxy)carbonyl]- typically involves the reaction of glycine with benzyl chloroformate and butylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which then reacts with butylamine to form the final product.

Industrial Production Methods

Industrial production of Glycine, N-butyl-N-[(phenylmethoxy)carbonyl]- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-butyl-N-[(phenylmethoxy)carbonyl]- undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzyloxy group.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Glycine, N-butyl-N-[(phenylmethoxy)carbonyl]- has several applications in scientific research:

    Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Glycine, N-butyl-N-[(phenylmethoxy)carbonyl]- involves its role as a protecting group. The benzyloxycarbonyl group shields the amino group from reacting with other reagents, allowing selective reactions to occur at other functional groups. This selective protection is crucial in the synthesis of complex molecules, such as peptides and proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-[(Benzyloxy)carbonyl]-L-cysteine
  • N-[(Benzyloxy)carbonyl]-L-lysine
  • N-[(Benzyloxy)carbonyl]-glycine

Uniqueness

Glycine, N-butyl-N-[(phenylmethoxy)carbonyl]- is unique due to the presence of the butyl group, which provides additional steric hindrance and hydrophobicity. This makes it particularly useful in specific synthetic applications where these properties are advantageous.

Properties

IUPAC Name

2-[butyl(phenylmethoxycarbonyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-2-3-9-15(10-13(16)17)14(18)19-11-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZFKQORWVHODG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC(=O)O)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60556775
Record name N-[(Benzyloxy)carbonyl]-N-butylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60556775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118988-08-2
Record name N-[(Benzyloxy)carbonyl]-N-butylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60556775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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